Cas no 2877762-96-2 (1-{1-[(3,5-difluorophenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine)

1-{1-[(3,5-Difluorophenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine is a fluorinated heterocyclic compound featuring a pyrrolidine-piperidine scaffold with dual difluorophenyl and difluoropiperidine moieties. Its structural design enhances metabolic stability and bioavailability, making it a valuable intermediate in medicinal chemistry, particularly for targeting CNS and enzyme-related pathways. The incorporation of fluorine atoms improves lipophilicity and binding affinity, while the rigid framework supports selective interactions with biological targets. This compound is suited for research in drug discovery, especially for developing kinase inhibitors or GPCR modulators. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships in pharmacologically relevant applications.
1-{1-[(3,5-difluorophenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine structure
2877762-96-2 structure
Product Name:1-{1-[(3,5-difluorophenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine
CAS No:2877762-96-2
MF:C17H20F4N2O
MW:344.347118377686
CID:5310153
PubChem ID:165432885
Update Time:2025-05-21

1-{1-[(3,5-difluorophenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine Chemical and Physical Properties

Names and Identifiers

    • AKOS040882133
    • F6806-7931
    • 2877762-96-2
    • 1-{1-[(3,5-difluorophenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine
    • [1-[(3,5-Difluorophenyl)methyl]-3-pyrrolidinyl](4,4-difluoro-1-piperidinyl)methanone
    • Inchi: 1S/C17H20F4N2O/c18-14-7-12(8-15(19)9-14)10-22-4-1-13(11-22)16(24)23-5-2-17(20,21)3-6-23/h7-9,13H,1-6,10-11H2
    • InChI Key: OQFKXDGKLTZFOV-UHFFFAOYSA-N
    • SMILES: C(C1CCN(CC2=CC(F)=CC(F)=C2)C1)(N1CCC(F)(F)CC1)=O

Computed Properties

  • Exact Mass: 344.15117591g/mol
  • Monoisotopic Mass: 344.15117591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 442
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 23.6Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 417.7±45.0 °C(Predicted)
  • pka: 8.27±0.40(Predicted)

1-{1-[(3,5-difluorophenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine Pricemore >>

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Additional information on 1-{1-[(3,5-difluorophenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine

Comprehensive Overview of 1-{1-[(3,5-difluorophenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine (CAS No. 2877762-96-2)

In the rapidly evolving field of pharmaceutical chemistry, 1-{1-[(3,5-difluorophenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine (CAS No. 2877762-96-2) has emerged as a compound of significant interest. This molecule, characterized by its unique pyrrolidine and piperidine backbone, is gaining attention for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural complexity, which combines difluorophenyl and carbonyl functionalities, making it a promising candidate for targeting specific biological pathways.

The compound's molecular structure is a key factor driving its exploration. With a CAS No. 2877762-96-2, it belongs to a class of heterocyclic compounds that are increasingly studied for their bioactivity. The presence of fluorine atoms in the 3,5-difluorophenyl group enhances its metabolic stability and binding affinity, traits highly sought after in modern medicinal chemistry. This aligns with current trends in drug design, where fluorinated compounds are prioritized for their improved pharmacokinetic properties.

One of the most frequently asked questions in online searches is: "What are the applications of 1-{1-[(3,5-difluorophenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine?" While detailed clinical data may still be under investigation, preliminary studies suggest its relevance in central nervous system (CNS) disorders and enzyme inhibition. The compound's ability to modulate neurotransmitter receptors has sparked interest in its potential for treating neurological conditions, a hot topic in today's biopharmaceutical research.

Another trending query is: "How is CAS No. 2877762-96-2 synthesized?" The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and N-alkylation techniques. Advanced methods such as flow chemistry and catalyzed cross-coupling are being explored to optimize its production, reflecting the industry's shift toward green chemistry and sustainable practices. These aspects resonate with the growing demand for eco-friendly synthesis in pharmaceutical manufacturing.

From a computational chemistry perspective, 1-{1-[(3,5-difluorophenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine has been subjected to molecular docking studies to predict its interactions with biological targets. Such in silico analyses are crucial for accelerating drug discovery pipelines, a topic frequently searched by students and professionals alike. The compound's ligand efficiency and binding energy metrics are often discussed in academic forums, highlighting its potential as a lead compound.

In conclusion, CAS No. 2877762-96-2 represents a fascinating intersection of structural innovation and therapeutic potential. Its study not only contributes to the broader understanding of fluorinated heterocycles but also addresses contemporary challenges in precision medicine. As research progresses, this compound may well become a cornerstone in the development of next-generation therapeutics, answering the pressing need for novel bioactive molecules in the pharmaceutical industry.

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